molecular formula C10H11Br2ClO B3237708 2,4-Dibromo-6-chloro-1-isobutoxybenzene CAS No. 1394291-25-8

2,4-Dibromo-6-chloro-1-isobutoxybenzene

Cat. No.: B3237708
CAS No.: 1394291-25-8
M. Wt: 342.45 g/mol
InChI Key: MJSOZFSUTZAJMB-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Scaffolds in Synthetic Chemistry

Halogenated aromatic compounds are fundamental building blocks in organic synthesis. The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on an aromatic ring provides a reactive handle for a multitude of chemical transformations. nih.gov These include cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), nucleophilic aromatic substitution, and the formation of organometallic reagents. ambeed.com The specific type of halogen and its position on the ring dictate the reactivity and regioselectivity of these reactions. nih.gov For instance, the carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), influencing the ease of bond cleavage in catalytic cycles. The electronic effects of halogens, being electron-withdrawing through induction yet electron-donating through resonance, further modulate the reactivity of the aromatic ring. chemspider.com This dual electronic nature allows for fine-tuning of the chemical properties of the scaffold.

Contextualization of Isobutoxy Substituents in Organic Synthesis

The isobutoxy group, an ether substituent derived from isobutanol, introduces specific steric and electronic characteristics to a molecule. It is a branched alkyl group, which can impart increased lipophilicity and steric bulk compared to a linear butoxy group. nih.govsimsonpharma.com This steric hindrance can influence the conformational preferences of the molecule and direct the outcome of chemical reactions at neighboring positions. In the context of medicinal chemistry, the incorporation of an isobutoxy group can affect a compound's metabolic stability and pharmacokinetic profile. The ether linkage itself is generally stable under many reaction conditions, making it a robust functional group in multi-step syntheses.

Research Rationale for 2,4-Dibromo-6-chloro-1-isobutoxybenzene

A thorough review of the scientific literature and chemical databases indicates that this compound is a novel or sparsely studied compound. There is a lack of published experimental data specifically pertaining to its synthesis and properties. The rationale for investigating this particular molecule stems from the unique combination of its constituent parts. The 2,4-dibromo-6-chloro-phenyl moiety presents a polyhalogenated aromatic system with distinct substitution patterns that could lead to interesting reactivity in synthetic transformations. The presence of three halogen atoms of two different types (bromine and chlorine) offers potential for selective functionalization. The isobutoxy group adds a layer of complexity and potential for tailoring the physical properties of the molecule, such as solubility and crystallinity. The study of this compound would, therefore, contribute to the broader understanding of structure-property relationships in highly halogenated aryl ethers.

Overview of Research Trajectories in Polyhalogenated Aromatics

Research into polyhalogenated aromatic compounds is a vibrant and multifaceted field. A significant area of focus is their application in materials science, where they are used as flame retardants and intermediates in the synthesis of high-performance polymers. In medicinal chemistry, the strategic placement of multiple halogens on a drug candidate can enhance its binding affinity to biological targets and improve its metabolic stability. chemspider.com Another major research trajectory is in environmental chemistry, which investigates the fate, transport, and potential toxicity of polyhalogenated aromatic hydrocarbons and their derivatives. The development of new synthetic methodologies for the selective and efficient synthesis of polyhalogenated aromatics remains a key objective for organic chemists, with an emphasis on green and sustainable approaches.

Detailed Research Findings

Given the absence of specific experimental data for this compound, this section presents a prospective analysis based on established chemical principles and data from structurally analogous compounds.

Proposed Synthesis

A plausible and well-established method for the synthesis of this compound is the Williamson ether synthesis. nih.gov This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed in two conceptual steps:

Formation of the Phenoxide: The starting material, 2,4-Dibromo-6-chlorophenol (B1604549), would be deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding sodium or potassium phenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol (B47542).

Nucleophilic Substitution: The in-situ generated phenoxide would then react with an isobutyl halide, such as isobutyl bromide, in an Sₙ2 reaction. The alkoxide would attack the electrophilic carbon of the isobutyl bromide, displacing the bromide ion and forming the desired ether product.

The reaction would likely be carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF) to facilitate the Sₙ2 mechanism.

Hypothetical Reaction Scheme:

Predicted Physicochemical Properties

The physicochemical properties of this compound can be estimated using computational models and by comparison with related compounds like 2,4-Dibromo-1-chlorobenzene and 2,4-Dibromo-6-chlorophenol. nih.gov

Predicted Physical Properties Table:

Property Predicted Value
Molecular Formula C₁₀H₁₁Br₂ClO
Molecular Weight 342.45 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated to be >250 °C (due to high molecular weight and polarity)
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents)

Predicted Spectroscopic Data

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectral features are outlined below.

Predicted ¹H NMR Spectral Data Table: (Predicted for CDCl₃ solvent)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.7 d 1H Aromatic H
~7.4 d 1H Aromatic H
~3.8 d 2H -OCH₂-
~2.1 m 1H -CH(CH₃)₂
~1.0 d 6H -CH(CH₃)₂

Predicted ¹³C NMR Spectral Data Table: (Predicted for CDCl₃ solvent)

Chemical Shift (δ, ppm) Assignment
~152 C-O (Aromatic)
~135 C-Br (Aromatic)
~132 C-H (Aromatic)
~128 C-Cl (Aromatic)
~118 C-Br (Aromatic)
~115 C-H (Aromatic)
~75 -OCH₂-
~28 -CH(CH₃)₂
~19 -CH(CH₃)₂

Predicted Mass Spectrometry Data:

The mass spectrum would be expected to show a characteristic isotopic pattern for a compound containing two bromine atoms and one chlorine atom. The molecular ion peak (M⁺) would appear as a cluster of peaks due to the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Spectroscopic Data for this compound Currently Unavailable in Public Domain

Comprehensive searches for experimental and computational spectroscopic data for the chemical compound This compound (CAS No. 2094771-36-8) have yielded no specific results in the public domain. As a result, the generation of a detailed and scientifically accurate article focusing on its advanced spectroscopic and structural elucidation, as per the requested outline, cannot be fulfilled at this time.

The creation of an authoritative article with the specified sections on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy necessitates access to primary or validated secondary data, including ¹H and ¹³C NMR chemical shifts, coupling constants, and vibrational frequencies. This foundational information is crucial for constructing the required data tables and providing a thorough analysis of the compound's structure.

Searches for this data have included scientific literature databases, chemical compound repositories, and spectral libraries. While information is available for structurally related compounds such as halogenated benzenes and anisole derivatives, these are not sufficiently analogous to permit a scientifically rigorous and accurate extrapolation for this compound. The unique substitution pattern and the presence of the isobutoxy group significantly influence the spectroscopic properties, making direct comparisons with simpler analogues speculative and scientifically unsound for the purposes of a detailed research article.

Without access to either experimental spectra or published computational studies for this compound, any attempt to generate the requested content would lack the necessary factual basis and would not meet the required standards of scientific accuracy and detail. Further research, including the synthesis and subsequent spectroscopic analysis of the compound, would be required to generate the data needed to produce the requested article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromo-3-chloro-2-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2ClO/c1-6(2)5-14-10-8(12)3-7(11)4-9(10)13/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSOZFSUTZAJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 2,4 Dibromo 6 Chloro 1 Isobutoxybenzene and Its Precursors

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the structural analysis of "2,4-Dibromo-6-chloro-1-isobutoxybenzene." The presence of bromine and chlorine atoms imparts a distinctive isotopic pattern, which is a key diagnostic feature in mass spectra.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of "this compound" and its precursors by providing exact mass measurements. The theoretical exact masses for the primary isotopic compositions of related compounds are detailed in the table below. For the target compound, the presence of two bromine atoms and one chlorine atom would result in a characteristic isotopic cluster in the mass spectrum, which can be precisely measured by HRMS to validate the molecular formula.

Table 1: Computed Molecular Properties of "this compound" and Related Compounds

Compound NameMolecular FormulaExact Mass (Da)
2,4-Dibromo-1-chlorobenzeneC₆H₃Br₂Cl267.82900 nih.gov
2,4-Dibromo-6-chloroanilineC₆H₄Br₂ClN282.83990 nih.gov
2,4-Dibromo-6-chlorophenol (B1604549)C₆H₃Br₂ClO283.82392 nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

The fragmentation of halogenated compounds is often characterized by the loss of halogen atoms or side chains. csic.eslibretexts.org For "this compound," the isobutoxy group represents a likely site for initial fragmentation. Common fragmentation pathways for similar structures involve the cleavage of the ether bond, leading to the formation of a stable isobutyl cation or the loss of the entire isobutoxy group. Subsequent fragmentation would likely involve the sequential loss of bromine and chlorine atoms from the aromatic ring. The study of halogenated nonylphenolic compounds, for instance, shows that a predominant reaction is the fragmentation of the alkyl side chain. csic.es

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, angles, and details of its three-dimensional arrangement in a crystal lattice.

Single Crystal X-ray Diffraction: Bond Lengths, Bond Angles, and Torsional Angles

Although a crystal structure for "this compound" is not publicly documented, data from structurally related compounds, such as 1,4-dibromo-2,5-bis(hexyloxy)benzene, can be used to infer its geometric parameters. nih.gov In such structures, the benzene (B151609) ring is expected to be planar, with the carbon-carbon bond lengths typical of an aromatic system. The C-Br and C-Cl bond lengths will be influenced by their positions on the ring and the electronic effects of the isobutoxy group. The geometry around the oxygen atom of the isobutoxy group is expected to be bent, and the torsion angles involving the C-O-C-C linkage will define the conformation of the isobutyl chain relative to the aromatic ring.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by intermolecular forces. For halogenated aromatic compounds, halogen bonding (Br···Br, Br···Cl, Cl···Cl) and π–π stacking interactions are significant in dictating the crystal packing. nih.govroyalsocietypublishing.org In the crystal structure of 1,4-dibromo-2,5-bis(hexyloxy)benzene, for example, intermolecular Br···Br interactions lead to the formation of a one-dimensional chain structure. nih.gov Similarly, for "this compound," it is anticipated that the crystal packing would be heavily influenced by interactions involving the bromine and chlorine substituents, as well as van der Waals forces from the isobutoxy groups. The symmetry of the molecule can also play a role in how efficiently it packs in a crystal lattice, which affects physical properties like melting point. ncert.nic.inbyjus.com

Chromatographic Purity Assessment and Method Development

Chromatographic techniques are essential for the separation and purity assessment of "this compound." Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods employed for this purpose.

The development of a robust chromatographic method would involve the selection of an appropriate stationary phase and mobile phase (for HPLC) or temperature program (for GC) to achieve optimal separation from its precursors and potential impurities. For a non-polar compound like "this compound," a non-polar or medium-polarity column would likely be effective in GC. In HPLC, reversed-phase chromatography using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point. The presence of halogen atoms makes the compound amenable to detection by an electron capture detector (ECD) in GC, which offers high sensitivity for halogenated compounds. In HPLC, a UV detector would be effective due to the aromatic ring. The purity of the compound can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthesized this compound. A reverse-phase HPLC method is typically employed to separate the main compound from non-volatile organic impurities and unreacted precursors. By utilizing a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water, a clear purity profile can be established. The retention time of the main peak corresponding to the target compound is used for identification, while the area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Table 1: Representative HPLC Purity Profile Parameters

ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient 70% A to 95% A over 20 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Hypothetical Rt (Precursor) 8.5 min (2,4-Dibromo-6-chlorophenol)
Hypothetical Rt (Product) 15.2 min (this compound)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile impurities that may be present in the final product. These can include residual solvents (e.g., isobutanol from the etherification step) or trace amounts of volatile precursors like 2,4-Dibromo-1-chlorobenzene. nih.gov The sample is injected into a heated port, vaporized, and separated on a capillary column before entering the mass spectrometer. The mass spectrometer provides detailed mass fragmentation patterns, which act as a molecular fingerprint for definitive identification of the impurities. Selected Ion Monitoring (SIM) mode can be used to achieve very low detection limits for specific, known impurities. researchgate.net

Table 2: Typical GC-MS Parameters and Target Impurities

ParameterValue
Column VF-624 (60 m x 0.32 mm x 1.80 µm) or similar
Carrier Gas Helium (Flow Rate: 2.0 mL/min)
Injector Temp. 250 °C
Oven Program 50 °C (2 min), ramp to 240 °C at 10 °C/min
Detector Mass Spectrometer (Scan Mode: 40-450 amu)
Target Impurity 2,4-Dibromo-1-chlorobenzene
Characteristic m/z 270, 272, 191, 112

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) offers a significant improvement in analytical capability over traditional HPLC. By using columns packed with smaller sub-2 µm particles, UPLC systems operate at higher pressures to deliver faster analysis times and superior resolution. This enhanced separation power is particularly valuable for resolving the main compound, this compound, from closely related structural isomers or byproducts that may have very similar retention characteristics on a standard HPLC system. The increased peak capacity and sensitivity of UPLC ensure a more accurate and reliable purity assessment.

Table 3: Comparative Performance of HPLC vs. UPLC

ParameterHPLCUPLC
Particle Size 3-5 µm< 2 µm
Typical Run Time 20-30 min2-5 min
Peak Resolution GoodExcellent
Solvent Consumption HighLow
System Pressure 1000-4000 psi6000-15000 psi

Computational Chemistry and Theoretical Studies on 2,4 Dibromo 6 Chloro 1 Isobutoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT is a powerful computational method used to investigate the electronic structure and geometry of molecules. It is instrumental in understanding the fundamental properties of a compound.

This subsection would have detailed the process of identifying the most stable three-dimensional arrangement of the atoms in 2,4-Dibromo-6-chloro-1-isobutoxybenzene. By calculating the potential energy of various conformations, researchers can identify the global and local energetic minima, which correspond to the most likely structures of the molecule. This information is crucial for understanding its physical and chemical behavior.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally suggests higher reactivity. This section would have presented the calculated HOMO and LUMO energy levels and visualized their spatial distribution across the molecule, indicating the likely sites for electron donation (from the HOMO) and acceptance (to the LUMO).

An MEP map illustrates the charge distribution within a molecule, providing a guide to its reactive behavior. By mapping the electrostatic potential onto the electron density surface, regions of negative potential (rich in electrons and prone to electrophilic attack) and positive potential (electron-deficient and susceptible to nucleophilic attack) can be identified. This analysis is invaluable for predicting how the molecule will interact with other chemical species.

Quantum Chemical Descriptors and Global Reactivity Indices

These descriptors are derived from the electronic structure of a molecule and provide quantitative measures of its reactivity and stability.

While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, pinpoint the reactivity of individual atoms or functional groups within the molecule. The Fukui function indicates the change in electron density at a specific point when an electron is added or removed. This allows for the precise identification of the most likely sites for nucleophilic and electrophilic attack, offering a more detailed picture of the molecule's chemical selectivity.

Spectroscopic Property Prediction and Validation

Computational quantum chemistry provides robust methods for the prediction of various spectroscopic parameters. These theoretical spectra are invaluable for the identification and characterization of novel compounds, and for validating experimental findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) through computational methods, such as Density Functional Theory (DFT), has become a routine and reliable practice. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide theoretical ¹H and ¹³C NMR spectra. eurekaselect.com

The chemical shifts of the aromatic protons and carbons are significantly influenced by the electronic effects of the halogen substituents (bromine and chlorine) and the isobutoxy group. The electronegative halogens are expected to induce a downfield shift in the chemical shifts of the adjacent carbon atoms and protons due to their inductive electron-withdrawing nature. Conversely, the oxygen atom of the isobutoxy group, through its lone pairs, can exert a shielding effect on the ortho and para positions of the benzene (B151609) ring via resonance. The flexible isobutoxy chain will exhibit characteristic chemical shifts, with the protons on the carbon adjacent to the oxygen (the -OCH₂- group) being the most deshielded within the alkyl chain.

Hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on known substituent effects and data from related halogenated anisoles, are presented in the tables below. These values are typically calculated relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
H-37.65
H-57.40
-OCH₂-3.85
-CH(CH₃)₂2.10
-CH(CH ₃)₂1.05

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1154.0
C-2118.0
C-3134.5
C-4116.5
C-5131.0
C-6128.0
-OC H₂-75.5
-C H(CH₃)₂28.5
-CH(C H₃)₂19.0

Spin-spin coupling constants, which provide information about the connectivity of atoms, can also be computed. For instance, the coupling between the methine and methyl protons in the isobutyl group would be expected to be around 7 Hz.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations, typically performed at the same level of theory as the geometry optimization, can generate theoretical IR and Raman spectra. nih.gov These simulations are crucial for the assignment of experimental vibrational bands to specific molecular motions. nih.gov

For this compound, the simulated spectra would be characterized by several key vibrational modes:

Aromatic C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching vibrations: From the isobutoxy group, expected in the 2960-2850 cm⁻¹ range.

Aromatic C=C stretching vibrations: A series of bands in the 1600-1450 cm⁻¹ region.

C-O-C stretching vibrations: Asymmetric and symmetric stretching of the ether linkage, usually found in the 1260-1000 cm⁻¹ range.

C-Halogen stretching vibrations: The C-Cl and C-Br stretching modes are expected at lower frequencies, typically in the 800-500 cm⁻¹ region.

The calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set incompleteness. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H stretch3080
Aliphatic C-H stretch2950
Aromatic C=C stretch1580, 1470
Asymmetric C-O-C stretch1250
Symmetric C-O-C stretch1040
C-Cl stretch750
C-Br stretch650, 580

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

The isobutoxy group of this compound is flexible, with several rotatable bonds. This flexibility gives rise to a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the time-dependent behavior and conformational preferences of molecules. mdpi.com

The results of such simulations can be visualized through trajectory analysis and by plotting the potential energy as a function of specific dihedral angles. This would allow for the identification of low-energy conformers that are likely to be populated at room temperature. The conformational flexibility is an important factor as it can influence the molecule's reactivity, its interaction with other molecules, and its bulk material properties. Studies on similar molecules like isobutylbenzene (B155976) have shown the existence of distinct gauche and anti conformers. researchgate.net

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is governed by the molecular polarizability (α) and hyperpolarizability (β).

Theoretical calculations can be used to predict the NLO properties of this compound. rasayanjournal.co.in The presence of both electron-donating (isobutoxy) and electron-withdrawing (halogens) groups on the aromatic ring can lead to intramolecular charge transfer, which is a key requirement for a significant NLO response. nih.gov

The first hyperpolarizability (β) is a measure of the second-order NLO response. It can be calculated using quantum chemical methods, such as DFT with a suitable functional (e.g., CAM-B3LYP) and basis set. nih.gov The magnitude of β is expected to be sensitive to the substitution pattern on the benzene ring. While the halogens are generally considered deactivating groups, their ability to participate in charge transfer in conjunction with the strong donating isobutoxy group could lead to a modest NLO response.

Table 4: Hypothetical Predicted NLO Properties of this compound

PropertyPredicted Value
Dipole Moment (μ) (Debye)2.5
Mean Polarizability (α) (a.u.)180
First Hyperpolarizability (β) (a.u.)450

These theoretical predictions provide a foundational understanding of the chemical and physical properties of this compound, guiding future experimental work and potential applications.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dibromo 6 Chloro 1 Isobutoxybenzene

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The substituents on the ring play a crucial role in modulating the ring's nucleophilicity and directing the incoming electrophile to a specific position. The isobutoxy group (-OCH₂CH(CH₃)₂) is an activating group due to the lone pairs on the oxygen atom, which can be donated into the ring through resonance, thereby increasing its electron density. It is an ortho, para-director. Conversely, the halogen atoms (bromine and chlorine) are deactivating groups due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. libretexts.org Halogens are also ortho, para-directors. libretexts.org

In 2,4-Dibromo-6-chloro-1-isobutoxybenzene, the positions ortho to the activating isobutoxy group are occupied by a chlorine atom (C6) and a bromine atom (C2), and the para position is occupied by another bromine atom (C4). This leaves only the C3 and C5 positions available for substitution. Given the directing effects of the existing substituents, the regioselectivity of any potential EAS reaction is highly constrained. The sole remaining hydrogen atom at the C5 position is the only viable site for electrophilic attack.

Halogenation and Nitration Studies: Regioselectivity and Kinetics

Further halogenation or nitration of this compound would introduce a new substituent onto the ring.

Regioselectivity : The directing effects of the existing substituents converge to strongly favor substitution at the C5 position. The activating isobutoxy group directs incoming electrophiles to its ortho and para positions, but these are blocked. The halogens at C2, C4, and C6 also direct to their respective ortho and para positions. The C5 position is meta to the isobutoxy group but ortho to the bromine at C4 and the chlorine at C6. The cumulative effect makes C5 the only plausible site for reaction.

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions are a cornerstone of synthetic organic chemistry for forming new carbon-carbon bonds on an aromatic ring. masterorganicchemistry.com However, they are subject to significant limitations.

Reactivity Constraints : Friedel-Crafts reactions typically fail when performed on strongly deactivated aromatic rings. libretexts.orglibretexts.org The presence of three deactivating halogen substituents on the this compound ring renders it highly electron-deficient. reddit.com This low nucleophilicity makes it a poor substrate for reacting with the carbocation or acylium ion electrophiles generated under Friedel-Crafts conditions. libretexts.orglibretexts.orgreddit.com

Catalyst Interaction : The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can coordinate with the lone pairs of the oxygen atom in the isobutoxy group. This interaction would further deactivate the ring by adding a formal positive charge, effectively halting any possibility of a successful Friedel-Crafts reaction. wvu.edu

Therefore, it is predicted that this compound would be unreactive under standard Friedel-Crafts alkylation or acylation conditions.

Nucleophilic Aromatic Substitution (SNAr) Pathway Exploration

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.commasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.com

In this compound, the three halogen atoms act as electron-withdrawing groups, making the ring electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com They also serve as potential leaving groups. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

Reactions with Various Nucleophiles and Leaving Group Tendencies

The feasibility and outcome of an SNAr reaction on this substrate depend on the strength of the nucleophile and the relative ability of the halogens to act as leaving groups.

Nucleophiles : Strong nucleophiles such as alkoxides (e.g., NaOCH₃), amides (e.g., NaNH₂), and thiolates are typically required to initiate the reaction. youtube.com

Catalytic Effects on SNAr Reactivity

While SNAr reactions can occur without a catalyst, certain catalysts can enhance the reaction rate and selectivity. nih.gov For instance, the use of phase-transfer catalysts can facilitate reactions involving anionic nucleophiles. More advanced catalytic systems, often involving transition metals or specific Lewis acids, have been developed to promote SNAr reactions, particularly for less reactive substrates or for achieving selective transformations on polyhalogenated compounds. rsc.org For a substrate like this compound, catalytic methods could potentially enable substitution under milder conditions than would otherwise be required.

Cross-Coupling Reaction Susceptibility

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Polyhalogenated aromatic compounds like this compound are valuable substrates for these transformations due to the differential reactivity of the various carbon-halogen bonds. nih.govwhiterose.ac.uk

The general order of reactivity for aryl halides in the oxidative addition step of a palladium-catalyzed cycle is C-I > C-Br > C-Cl. nih.govwhiterose.ac.uk This difference in reactivity allows for selective, sequential functionalization of the molecule.

Selective Functionalization : The two C-Br bonds in this compound are significantly more reactive than the C-Cl bond. researchgate.netyoutube.com This allows for selective cross-coupling reactions, such as Suzuki, Stille, Heck, or Sonogashira couplings, to be performed at the C2 and C4 positions while leaving the C-Cl bond at C6 intact. researchgate.netnih.gov

Site Selectivity (C2 vs. C4) : Achieving selectivity between the two C-Br bonds at the C2 and C4 positions is more challenging as their intrinsic reactivities are similar. bohrium.com However, subtle differences in the steric and electronic environment can be exploited. The C2 position is flanked by the bulky isobutoxy group and the C-Cl bond, while the C4 position is sterically less encumbered. This difference could be leveraged by careful selection of the palladium catalyst, ligands, and reaction conditions to favor coupling at one site over the other. nih.gov

The table below illustrates the potential for selective cross-coupling reactions.

Reaction TypeCoupling PartnerTarget Bond(s)Expected Product(s)
Suzuki Coupling Arylboronic acidC-BrMono- or di-arylated product at C2/C4
Heck Reaction AlkeneC-BrMono- or di-alkenylated product at C2/C4
Sonogashira Coupling Terminal alkyneC-BrMono- or di-alkynylated product at C2/C4
Buchwald-Hartwig Amination AmineC-BrMono- or di-aminated product at C2/C4
Further Coupling VariousC-ClFunctionalization at C6 after C-Br bonds have reacted

Suzuki-Miyaura, Heck, and Sonogashira Coupling Reactions at Halogenated Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For this compound, the reactivity of the halogen atoms is expected to follow the general trend of C-Br bonds being more susceptible to oxidative addition to a Pd(0) catalyst than C-Cl bonds.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is a versatile method for creating C-C bonds. libretexts.org In the case of this compound, the reaction with a boronic acid would preferentially occur at the C-Br positions. organic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene. While specific studies on this compound are not prevalent, the general mechanism suggests that the reaction would favor the activation of the C-Br bonds over the C-Cl bond.

The Sonogashira coupling reaction utilizes a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its mild conditions. wikipedia.orgorganic-chemistry.org For this compound, the Sonogashira coupling would be expected to proceed selectively at the more reactive C-Br positions. The choice of catalyst, base, and reaction conditions can influence the regioselectivity, potentially allowing for mono- or di-alkynylation.

Hypothetical Reaction Scheme for Selective Coupling:

This compound + 1 eq. Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, base)--> Mono-alkynylated product (at C4-Br or C2-Br) + Di-alkynylated product

Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions This table presents predicted outcomes based on general principles of chemical reactivity, as specific experimental data for this compound is not available in the cited literature.

Reaction TypePreferred Reaction Site(s)Rationale
Suzuki-MiyauraC-Br (positions 2 and 4)Higher reactivity of C-Br bonds compared to C-Cl bonds in oxidative addition.
HeckC-Br (positions 2 and 4)Preferential activation of aryl bromides over chlorides.
SonogashiraC-Br (positions 2 and 4)Greater lability of the C-Br bond facilitates the catalytic cycle. libretexts.org

Regioselective Functionalization via Organometallic Intermediates

The generation of organometallic intermediates, such as organolithium or Grignard reagents, from this compound can provide a pathway for regioselective functionalization. Halogen-metal exchange is a common method for this purpose. Given the higher reactivity of bromine compared to chlorine, a strong organolithium reagent like n-butyllithium or t-butyllithium at low temperatures would likely induce a bromine-lithium exchange at one of the C-Br positions. The position of this exchange (C2 or C4) could potentially be controlled by steric factors and the directing effect of the isobutoxy group.

Once formed, these organometallic intermediates can be trapped with various electrophiles (e.g., aldehydes, ketones, CO2) to introduce a new functional group at a specific position, leaving the other halogen atoms intact for subsequent transformations.

Hypothetical Reaction Scheme for Regioselective Functionalization:

This compound + 1 eq. R-Li --(low temp)--> Lithiated intermediate + R-Br Lithiated intermediate + Electrophile (E+) --> Monofunctionalized product

Reductive Debromination and Dechlorination Studies

The selective removal of halogen atoms from this compound is a potential route to synthesize less halogenated derivatives.

Hydrogenation and Transfer Hydrogenation Methods

Catalytic hydrogenation, typically employing a palladium catalyst on a carbon support (Pd/C) with hydrogen gas, is a standard method for dehalogenation. In the case of this compound, the C-Br bonds are more readily cleaved than the C-Cl bond. Therefore, controlled hydrogenation could potentially lead to selective debromination.

Transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of a catalyst, offers a milder alternative to using hydrogen gas and can also be effective for dehalogenation. The selectivity would again favor the removal of bromine over chlorine.

Metal-Mediated Reductive Processes

Various metals can be used to effect the reduction of aryl halides. For instance, zinc dust in the presence of an acid or a base can be used for dehalogenation. The reactivity difference between the C-Br and C-Cl bonds could be exploited to achieve selective debromination. Other metal systems, such as nickel-catalyzed reductions, have also been developed for the coupling of non-activated alkyl halides. nih.gov

Table 2: Predicted Products of Reductive Dehalogenation This table outlines the expected major products from various reductive methods based on established reactivity patterns, as specific studies on this compound were not found.

Reductive MethodExpected Major Product(s)Comments
Catalytic Hydrogenation (controlled)2-Chloro-1-isobutoxybenzene, 4-Bromo-2-chloro-1-isobutoxybenzene, 2-Bromo-6-chloro-1-isobutoxybenzeneProduct distribution depends on reaction conditions (catalyst loading, H2 pressure, temperature, and time).
Transfer Hydrogenation2-Chloro-1-isobutoxybenzene and mono-debrominated isomersGenerally milder conditions may allow for better control of selectivity.
Metal-Mediated Reduction (e.g., Zn/acid)2-Chloro-1-isobutoxybenzene and mono-debrominated isomersThe choice of metal and reaction conditions is crucial for selectivity.

Oxidative Transformation Pathways and Stability Studies

The isobutoxy group and the aromatic ring of this compound are susceptible to oxidation under certain conditions. Strong oxidizing agents could potentially lead to the degradation of the ether linkage or the aromatic ring itself.

Studies on the stability of this compound would involve subjecting it to various oxidative conditions (e.g., exposure to air, light, and oxidizing agents) and monitoring for decomposition products. The electron-withdrawing nature of the halogen substituents may confer some stability to the aromatic ring against oxidative degradation. However, the ether linkage could be a point of oxidative cleavage. For instance, related compounds like 2,6-dibromoquinone-4-chloroimide are known products from the oxidation of related phenols, suggesting that under harsh conditions, the isobutoxy group could be cleaved and the ring oxidized. orgsyn.org

Applications in Advanced Organic Synthesis

Building Block for Complex Polyhalogenated Aromatic Compounds

Synthesis of Multi-Functionalized Aryl Systems

The differential reactivity of the bromine and chlorine atoms could theoretically allow for selective functionalization, leading to multi-substituted aromatic systems. For instance, the carbon-bromine bonds are generally more reactive in palladium-catalyzed cross-coupling reactions than carbon-chlorine bonds, a principle that could be applied to introduce different substituents at the 2- and 4-positions.

Precursor for Dendrimers and Macrocycles

The presence of multiple reactive sites (the two bromine atoms) could position this molecule as a potential building block for the construction of dendrimers or macrocycles. Iterative reaction sequences could, in theory, be employed to build up larger, well-defined structures.

Intermediate in the Synthesis of Specialty Chemicals (Research focus, not specific final product types like agrochemicals, pharmaceuticals, or their efficacy)

Pathways to Aryl Ethers with Modified Substituents

The isobutoxy group could potentially be cleaved to regenerate the phenol (B47542), allowing for the introduction of different ether or ester functionalities. Alternatively, the aromatic ring could be further functionalized while retaining the isobutoxy group.

Derivatization to Chiral Auxiliaries or Ligands

Further synthetic modifications could potentially lead to the development of novel chiral auxiliaries or ligands for asymmetric catalysis, although this remains a hypothetical application.

Role in Cascade Reactions and Tandem Processes

The strategic placement of the halogen atoms might allow for participation in cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a sequence of intramolecular and intermolecular couplings could be envisioned.

Potential Role in Materials Science and Specialized Chemical Production

Precursor for Functional Polymers and Macromolecules

The structural characteristics of 2,4-Dibromo-6-chloro-1-isobutoxybenzene make it a plausible candidate as a monomeric unit in the synthesis of functional polymers. The presence of multiple halogen substituents offers potential pathways for polymerization.

Substituted phenols and their derivatives are foundational to the synthesis of various polymers, including polyethers. researchgate.netnih.govoregonstate.edu The isobutoxy group in this compound is an ether linkage, and the halogenated aromatic ring provides reactive sites. Poly(arylene ether)s, a class of high-performance polymers, are often synthesized through nucleophilic aromatic substitution reactions involving activated dihalides and bisphenols. researchgate.net While the isobutoxy group itself is generally stable, the bromo and chloro substituents on the aromatic ring could potentially participate in polymerization reactions, such as Suzuki or other cross-coupling reactions, to form novel polymer backbones.

The synthesis of polyethers can also be achieved through the polymerization of substituted oligothiophenes, which can be designed to include ether linkages. massey.ac.nz This suggests that a molecule like this compound could be incorporated into more complex monomeric structures for the creation of specialized polymers. The specific reactivity of the halogens would depend on the reaction conditions and catalysts employed.

The development of conducting polymers often involves the polymerization of aromatic and heteroaromatic monomers. massey.ac.nznih.gov While there is no direct research on the use of this compound for this purpose, its aromatic nature is a key prerequisite for a monomer in this class of materials. The electronic properties of the resulting polymer would be influenced by the substituents on the benzene (B151609) ring. The isobutoxy group, being an electron-donating group, would affect the electron density of the aromatic system.

The synthesis of precursors for conducting polymers often involves creating complex monomers from simpler building blocks. massey.ac.nz In this context, this compound could serve as a starting material, with its halogen atoms providing handles for further functionalization to create more elaborate monomer structures suitable for producing conducting polymers or liquid crystals. For instance, the bromo- and chloro- groups could be replaced with other functional groups that promote liquid crystalline phases or enhance electronic conductivity in the final polymer.

Design and Synthesis of Advanced Catalytic Ligands

The synthesis of organometallic complexes for catalysis is a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to materials science. beilstein-journals.org The design of the organic ligand is crucial for controlling the activity and selectivity of the metal catalyst.

Substituted benzenes are frequently used as ligands in organometallic chemistry. up.ac.zauwindsor.ca The aromatic ring of this compound could coordinate to a metal center. Furthermore, the ether oxygen of the isobutoxy group and the halogen atoms could potentially act as donor atoms to a metal, making it a multidentate ligand. The formation of such complexes would be a critical first step in exploring its catalytic potential. The synthesis of oxaliplatin-based platinum(IV) complexes with axial alkoxido ligands demonstrates the ability of alkoxy groups to coordinate with metal centers. rsc.org

The specific coordination chemistry would depend on the metal precursor and reaction conditions. The electronic and steric environment provided by the dibromo-chloro-isobutoxy-substituted phenyl ring would influence the properties of the resulting organometallic complex.

Once organometallic complexes of this compound are synthesized, their performance as catalysts in various reaction systems could be evaluated. The electronic nature of the ligand, influenced by the electron-withdrawing halogens and the electron-donating isobutoxy group, would play a significant role in the catalytic cycle. For instance, in cross-coupling reactions, the ligand can influence the rates of oxidative addition and reductive elimination.

The steric bulk of the isobutoxy group and the halogens would also impact the selectivity of the catalyst. For example, in asymmetric catalysis, a chiral variant of the isobutoxy group could be introduced to create a chiral ligand for stereoselective transformations. The evaluation of such ligand architectures in well-established catalytic reactions would be necessary to determine their efficacy.

Exploration in Molecular Electronics and Optoelectronic Materials (Research on theoretical potential, not device performance or specific applications)

The field of molecular electronics seeks to use individual molecules or small ensembles of molecules as electronic components. The electronic properties of a molecule are dictated by its structure. nih.gov

Substituted benzenes are fundamental building blocks in the design of molecules for electronic applications. nih.govacs.org Theoretical studies on substituted benzenes can provide insights into their potential for such applications. researchgate.netnih.govmdpi.com The combination of electron-donating (isobutoxy) and electron-withdrawing (bromo, chloro) groups on the same aromatic ring in this compound creates a "push-pull" system, which can lead to interesting electronic and optical properties.

Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this compound. nih.gov The HOMO-LUMO gap is a critical parameter that influences the electronic and optical properties of a molecule. The calculated electronic structure would provide a preliminary assessment of its potential as a component in molecular wires, switches, or as a chromophore in optoelectronic materials. The interaction of such a molecule with metal surfaces, a key aspect of molecular electronics, could also be modeled theoretically. researchgate.net

Environmental Transformation Pathways and Chemical Persistence Mechanisms

Photochemical Degradation Mechanisms under Simulated Environmental Conditions

Currently, there is a lack of specific studies investigating the photochemical degradation of 2,4-Dibromo-6-chloro-1-isobutoxybenzene. However, research on analogous compounds, such as polybrominated diphenyl ethers (PBDEs), indicates that photodegradation can be a significant transformation pathway. nih.govduke.edu For PBDEs, the primary mechanism is reductive debromination, involving the cleavage of carbon-bromine bonds under UV irradiation. nih.govduke.edu It is plausible that this compound could undergo a similar process, leading to the stepwise removal of bromine atoms from the aromatic ring. The presence of the isobutoxy group might also influence the photochemical behavior, potentially leading to cleavage of the ether bond.

Hydrolytic Stability and Transformation Pathways

Ethers are generally considered to be stable towards hydrolysis under neutral conditions. youtube.com However, under acidic conditions, the ether linkage can be cleaved. libretexts.orgmasterorganicchemistry.com For this compound, acidic hydrolysis would likely yield 2,4-dibromo-6-chlorophenol (B1604549) and isobutanol. The rate of this reaction would depend on factors such as pH and temperature. Diaryl ethers, in contrast, are highly resistant to acid cleavage. libretexts.org While no specific data exists for this compound, its structure as an aryl alkyl ether suggests potential for acid-catalyzed hydrolysis.

Biodegradation Susceptibility by Model Microbial Systems (Chemical degradation, not biological effects)

The biodegradation of halogenated aromatic compounds is a key process in their environmental removal. nih.gov Studies on PBDEs have shown that microbial degradation can occur under both aerobic and anaerobic conditions. researchgate.netnih.govfrontiersin.org Anaerobic degradation often proceeds via reductive dehalogenation, where bromine atoms are removed. nih.gov Aerobic degradation can involve hydroxylation and cleavage of the aromatic ring. researchgate.net For this compound, it is hypothesized that microbial consortia in contaminated environments could potentially utilize it as a carbon source or transform it cometabolically. mdpi.com The presence of both bromine and chlorine atoms may influence the susceptibility to and pathways of biodegradation.

Sorption and Mobility in Environmental Compartments

Analysis of Degradation Products and Their Chemical Fates

The degradation of this compound would lead to the formation of various transformation products. Based on the degradation pathways of related compounds, potential products could include:

Photodegradation: Monobromo-chloro-isobutoxybenzenes, chloro-isobutoxybenzene, and potentially polybrominated or polychlorinated dibenzofurans through intramolecular cyclization. nih.gov

Hydrolysis: 2,4-dibromo-6-chlorophenol and isobutanol. libretexts.org

Biodegradation: Debrominated and dechlorinated intermediates, as well as hydroxylated derivatives. researchgate.net

The chemical fate of these degradation products is also of environmental concern, as some may be more or less toxic and persistent than the parent compound. For example, the thermal degradation of aromatic poly(ether sulfone)s has been shown to produce a variety of smaller aromatic compounds. mdpi.com

Data Tables

Due to the lack of specific experimental data for this compound, data tables detailing precise degradation rates, sorption coefficients, and product distributions cannot be provided at this time. The information presented is based on the general behavior of analogous chemical structures.

Future Research Directions and Unresolved Challenges

Development of Stereoselective Synthetic Methodologies

The presence of a chiral center is not immediately obvious in the structure of 2,4-Dibromo-6-chloro-1-isobutoxybenzene. However, the development of stereoselective synthetic methods is crucial, particularly when considering potential reactions that could introduce stereogenicity or in the synthesis of derivatives where chirality plays a role. Future research should focus on methodologies that can control the spatial arrangement of atoms during the synthesis or subsequent functionalization of the molecule.

Chemists have a variety of tools for stereocontrolled halogenation, including substrate-controlled, reagent-controlled, and catalyst-controlled reactions. nih.gov For a molecule like this compound, which lacks a pre-existing stereocenter, the focus would be on creating one with high selectivity. For instance, future work could explore the enantioselective addition of a functional group to the aromatic ring or the isobutoxy moiety. An example of a potential research avenue is the asymmetric functionalization of the isobutoxy group, which could lead to chiral derivatives with interesting biological or material properties.

A hypothetical research goal could be the synthesis of a derivative with a stereocenter on the isobutyl group, as illustrated in the table below.

Table 1: Hypothetical Stereoselective Synthesis Targets

Target Compound Potential Synthetic Approach Desired Outcome
(S)-2,4-Dibromo-6-chloro-1-(2-methylpropoxy)benzene Asymmetric hydroformylation of an allylic precursor followed by reduction and etherification. High enantiomeric excess (>95% ee)

The development of such stereoselective methods would be a significant advancement, opening doors to new classes of chiral ligands, catalysts, and biologically active molecules derived from this polyhalogenated scaffold. nih.gov

Exploration of Unique Reactivity Patterns

The reactivity of this compound is dictated by the electronic effects of the three halogen atoms and the isobutoxy group, which influence the electron density of the aromatic ring. The isobutoxy group is an ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. This creates a complex substitution pattern and potential for unique reactivity.

Future investigations should systematically explore the regioselectivity of electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), and metal-catalyzed cross-coupling reactions. The varying lability of the C-Br and C-Cl bonds under different reaction conditions presents an opportunity for selective functionalization. For example, palladium-catalyzed cross-coupling reactions could potentially be tuned to react selectively at one of the C-Br bonds over the other or over the C-Cl bond.

Ethers are generally unreactive under many conditions, but their cleavage can be induced by strong acids. youtube.comlibretexts.org The acidic cleavage of the isobutoxy group in this compound would yield 2,4-dibromo-6-chlorophenol (B1604549), a potentially valuable building block. The conditions required for this cleavage and the subsequent reactivity of the resulting phenol (B47542) are areas ripe for exploration. numberanalytics.com Furthermore, the reactivity of highly reduced forms of the aromatic ring, such as the corresponding dianions, could exhibit unexpected nucleophilic character. nih.gov

Table 2: Potential Reactivity Studies

Reaction Type Research Question Potential Outcome
Suzuki Coupling Can selective coupling at the C-Br positions be achieved? Stepwise functionalization to build molecular complexity.
Buchwald-Hartwig Amination What are the optimal conditions for amination at the different halogenated positions? Access to novel aniline (B41778) derivatives.
Acidic Cleavage What are the mildest conditions to cleave the ether bond without affecting the halogen atoms? Efficient synthesis of 2,4-dibromo-6-chlorophenol.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. synthiaonline.comsigmaaldrich.comchemistryworld.comresearchgate.netnih.gov The synthesis and functionalization of this compound are well-suited for these technologies.

Flow chemistry offers significant advantages for halogenation reactions, which can be highly exothermic and involve hazardous reagents. amt.ukresearchgate.net By using microreactors, precise control over temperature, pressure, and reaction time can be achieved, leading to higher yields and improved safety. mt.commdpi.com Future research should focus on developing continuous flow processes for the synthesis of the title compound and its derivatives. This would be particularly beneficial for reactions that are difficult to control in batch, such as nitration or other electrophilic aromatic substitutions. amt.uk

Automated synthesis platforms can be employed to rapidly generate libraries of derivatives of this compound for screening in various applications. sigmaaldrich.com By combining automated synthesis with high-throughput screening, the discovery of new molecules with desirable properties can be significantly accelerated.

Advanced Theoretical Modeling of Complex Interactions

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. For this compound, advanced theoretical modeling can offer deep insights into its electronic structure, reactivity, and non-covalent interactions.

Density Functional Theory (DFT) calculations can be used to model the electron distribution in the molecule and predict the most likely sites for electrophilic and nucleophilic attack. nih.govmdpi.comnih.gov This can guide experimental work and help to rationalize observed reactivity patterns. Furthermore, techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to study intramolecular interactions, such as halogen bonding between the bromine and chlorine atoms. nih.gov

Modeling the interaction of this compound with other molecules, such as biological receptors or solvent molecules, is another important area for future research. nih.gov This can aid in the rational design of new drugs or materials. For example, understanding how the molecule interacts with the active site of an enzyme could guide the design of more potent inhibitors.

Table 3: Potential Theoretical Modeling Studies

Modeling Technique Research Focus Potential Insights
Density Functional Theory (DFT) Calculation of electrostatic potential and frontier molecular orbitals. Prediction of regioselectivity in chemical reactions.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of intramolecular halogen-halogen and halogen-oxygen interactions. Understanding the forces that stabilize the molecular conformation.

Discovery of Novel Applications in Emerging Fields of Chemistry

The unique combination of a polyhalogenated aromatic ring and a flexible isobutoxy group suggests that this compound and its derivatives could find applications in a variety of emerging fields. Aromatic compounds are fundamental in medicinal chemistry and materials science. ijrar.orgwalshmedicalmedia.com

In medicinal chemistry, halogenated compounds are widely used to modulate the pharmacokinetic and pharmacodynamic properties of drugs. jocpr.comncert.nic.indrishtiias.com The lipophilicity and metabolic stability of a drug candidate can be fine-tuned by the introduction of halogen atoms. Future research could explore the potential of this compound derivatives as scaffolds for the development of new therapeutic agents. google.com The rigid, planar nature of the aromatic ring provides a stable framework for binding to biological targets. jocpr.com

In materials science, polyhalogenated aromatic compounds can be used as building blocks for polymers, liquid crystals, and functional dyes. nih.gov The presence of multiple halogen atoms offers handles for polymerization reactions and can impart desirable properties such as flame retardancy and high refractive index. The exploration of this compound as a monomer or additive in polymer chemistry is a promising avenue for future research.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dibromo-6-chloro-1-isobutoxybenzene, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves sequential halogenation and alkoxylation. Bromination of the benzene ring should be performed under controlled temperatures (0–5°C) using bromine or NBS (N-bromosuccinimide) in a polar aprotic solvent like DMF. Chlorination at the 6-position may require selective directing groups (e.g., nitro or methoxy) to ensure regioselectivity. Purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization from DCM/hexane mixtures improves purity. Monitor reaction progress using TLC and confirm final structure via 1H NMR^{1}\text{H NMR} (e.g., splitting patterns for isobutoxy protons at δ 1.0–1.2 ppm) .

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound?

  • Methodological Answer : 1H NMR^{1}\text{H NMR} analysis should focus on the deshielded aromatic protons (δ 7.0–8.0 ppm) and the isobutoxy group’s methyl protons (δ 1.0–1.2 ppm). Use 13C NMR^{13}\text{C NMR} to confirm halogenation patterns (C-Br: δ 105–115 ppm; C-Cl: δ 125–135 ppm). High-resolution mass spectrometry (HRMS) in ESI+ mode can verify the molecular ion peak (expected m/z ~353.8 for C10_{10}H10_{10}Br2_2ClO). Cross-reference spectral data with NIST Chemistry WebBook entries for analogous halogenated aromatics .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder in the isobutoxy group) be resolved during XRD analysis?

  • Methodological Answer : For single-crystal XRD, grow crystals via slow evaporation of a DCM/hexane mixture. Use SHELXL for refinement, applying restraints to model disorder in the flexible isobutoxy group. Compare thermal displacement parameters (ADPs) to assess stability. Reference structural analogs like 2,4-dibromo-6-({[(2-chlorophenyl)carbonyl]amino}methyl)phenyl 2-methylbenzoate (TX3) for bond-length and angle validation .

Q. What strategies address contradictory reactivity data in electrophilic substitution reactions?

  • Methodological Answer : Discrepancies may arise from solvent polarity or competing directing effects of Br, Cl, and isobutoxy groups. Perform kinetic studies under varying conditions (e.g., HNO3_3/H2_2SO4_4 vs. AcOH) to identify dominant substituent effects. Computational modeling (DFT) can predict charge distribution and reactive sites. Validate experimentally via competitive reaction monitoring with GC-MS .

Q. How can thermal stability and decomposition pathways be systematically studied?

  • Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres to assess decomposition thresholds (expected >200°C). Pair with DSC to identify exothermic/endothermic events. Analyze gaseous byproducts via FTIR or GC-MS (e.g., HBr, HCl release). Compare results with safety data for structurally similar bromo-chloro aromatics .

Q. What computational approaches are suitable for modeling steric and electronic effects of the substituents?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and frontier molecular orbitals. Analyze steric hindrance using molecular dynamics simulations. Validate against crystallographic data (e.g., dihedral angles from TX3) to refine force-field parameters .

Data Analysis and Validation

Q. How to resolve inconsistencies in NMR signal assignments for halogenated aromatics?

  • Methodological Answer : Employ 2D NMR (HSQC, HMBC) to correlate proton-carbon couplings and confirm substitution patterns. For dynamic effects (e.g., rotational barriers in isobutoxy groups), use variable-temperature NMR. Cross-check with computational 1H NMR^{1}\text{H NMR} predictions (GIAO method) .

Q. What statistical methods are recommended for validating synthetic yield reproducibility?

  • Methodological Answer : Apply ANOVA to compare yields across replicates under identical conditions. Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry). Report confidence intervals (95% CI) and outliers using Grubbs’ test .

Biological and Environmental Applications

Q. How to design assays for evaluating antimicrobial activity of this compound?

  • Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution methods in 96-well plates. Include positive controls (e.g., ampicillin) and assess cytotoxicity via mammalian cell viability assays (MTT protocol) .

Q. What protocols ensure safe handling and disposal in laboratory settings?

  • Methodological Answer :
    Use fume hoods for synthesis and PPE (gloves, goggles) to prevent dermal exposure. Neutralize waste with 10% sodium bicarbonate before disposal. Monitor airborne contaminants via GC-MS and adhere to EPA guidelines for halogenated aromatic disposal .

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2,4-Dibromo-6-chloro-1-isobutoxybenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.